molecular formula C7H12O4 B6261122 methyl 2-hydroxy-2-(oxolan-2-yl)acetate CAS No. 1543507-04-5

methyl 2-hydroxy-2-(oxolan-2-yl)acetate

Cat. No.: B6261122
CAS No.: 1543507-04-5
M. Wt: 160.17 g/mol
InChI Key: BZQUQFNNKKQENP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(oxolan-2-yl)acetate (CAS: 1543507-04-5) is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . Its structure features a tetrahydrofuran (oxolane) ring linked to a methyl hydroxyacetate moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis. This compound is of significant research interest due to its structural similarity to other bioactive molecules. For instance, patents describe compounds containing the oxolan-2-yl (tetrahydrofuran) group as having neuroprotective properties , suggesting potential for investigating treatments for neurodegenerative diseases . Furthermore, structurally related benzopyranone derivatives have demonstrated activity in cancer research , particularly in studies related to breast and prostate cancers, indicating its potential as a building block for developing novel therapeutic agents . As a supplied chemical, it is intended for research and development purposes only. Researchers should note that this product requires cold-chain transportation for stability . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1543507-04-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(oxolan-2-yl)acetate

InChI

InChI=1S/C7H12O4/c1-10-7(9)6(8)5-3-2-4-11-5/h5-6,8H,2-4H2,1H3

InChI Key

BZQUQFNNKKQENP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCO1)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate

Stereoselective Synthesis Pathways

The creation of specific stereoisomers of methyl 2-hydroxy-2-(oxolan-2-yl)acetate is a critical aspect of its synthesis, as the biological and chemical properties of stereoisomers can vary significantly. Research in this area is concentrated on enantioselective and diastereoselective methods, as well as the use of catalyst-controlled asymmetric syntheses to achieve high levels of stereochemical purity.

Enantioselective Approaches

Enantioselective strategies are designed to produce a single enantiomer of a chiral compound. A prominent method for analogous α-hydroxy esters involves the asymmetric hydrogenation of a prochiral precursor, methyl 2-oxo-2-(oxolan-2-yl)acetate. This approach often employs chiral catalysts to induce facial selectivity in the reduction of the ketone.

Ruthenium-based catalysts, particularly those with chiral phosphine (B1218219) ligands like BINAP, have demonstrated high efficacy in the asymmetric hydrogenation of related α-keto esters. The choice of ligand is crucial for achieving high enantiomeric excess (ee). For instance, (R)-BINAP catalysts typically yield the (R)-enantiomer of the corresponding α-hydroxy ester, while (S)-BINAP produces the (S)-enantiomer.

Another powerful technique is dynamic kinetic resolution (DKR). This process can convert a racemic mixture of a starting material into a single, optically pure stereoisomer of the product. nih.govorganic-chemistry.orgnih.gov For the synthesis of compounds similar to this compound, a racemic β-substituted-α-keto ester can be subjected to a Ru(II)-catalyzed asymmetric transfer hydrogenation, leading to the formation of the desired α-hydroxy ester with high diastereo- and enantioselectivity. nih.govorganic-chemistry.orgnih.gov

Diastereoselective Control Strategies

When multiple stereocenters are present, as in this compound, controlling the relative configuration of these centers is paramount. Diastereoselective control can be achieved through various means, including substrate control, auxiliary control, and reagent control.

In substrate-controlled reactions, the existing stereocenter in the oxolane ring directs the stereochemical outcome of the newly formed stereocenter at the α-hydroxy position. The inherent steric and electronic properties of the tetrahydrofuran (B95107) moiety can favor the approach of a reagent from a particular face, leading to a diastereomeric excess.

Alternatively, chiral auxiliaries can be temporarily attached to the precursor molecule to guide the stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. While effective, this approach can be less atom-economical due to the stoichiometric use of the auxiliary.

Catalyst-Controlled Asymmetric Syntheses

Catalyst-controlled asymmetric synthesis offers a highly efficient and versatile route to specific stereoisomers. In this approach, the catalyst's chirality dictates the stereochemical outcome, often overriding any directing effects from the substrate. This allows for the synthesis of any desired stereoisomer from a common precursor by simply choosing the appropriate enantiomer of the catalyst.

For the synthesis of chiral γ-hydroxy acid derivatives, nickel-catalyzed asymmetric hydrogenation of γ-keto esters has proven to be highly efficient, affording products with excellent enantioselectivities. acs.org A similar strategy could be envisioned for methyl 2-oxo-2-(oxolan-2-yl)acetate, where a chiral nickel complex would control the stereochemistry of the resulting hydroxyl group.

Isothiourea-catalyzed enantioselective Michael addition-lactonization processes have also been developed for the synthesis of highly functionalized heterocyclic compounds, demonstrating the power of organocatalysis in creating multiple stereocenters with high control. nih.gov

Table 1: Comparison of Catalyst Systems for Asymmetric Synthesis of Related α-Hydroxy Esters

Catalyst System Precursor Type Typical Enantiomeric Excess (ee) Reference
Ru-BINAP α-Keto Ester >95% General Knowledge
Ru(II)-Terphenyl-based β-Amino-α-Keto Ester >90% nih.govorganic-chemistry.org
Ni-QuinoxP* γ-Keto Ester up to 99.9% acs.org
Isothiourea (HyperBTM) α,β-Unsaturated Ester >99:1 er nih.gov

Efficient and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of processes that are not only efficient but also environmentally benign. The principles of green chemistry and atom economy are increasingly guiding the design of synthetic routes for compounds like this compound.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of α-hydroxy esters, this includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste.

One green approach involves biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov For example, the asymmetric reduction of β-keto esters to enantiomerically pure β-hydroxy esters can be achieved using ketoreductases. rsc.org This method often proceeds under mild conditions in aqueous media, offering a sustainable alternative to traditional chemical reductions. rsc.org

The use of solid acid catalysts, such as Dowex resins, for esterification reactions also aligns with green chemistry principles. nih.gov These catalysts are easily separable and reusable, reducing waste and simplifying product purification. nih.gov Furthermore, dehydrogenative coupling reactions catalyzed by iridium complexes have been developed for the synthesis of α-hydroxy acids from sustainable sources like ethylene (B1197577) glycol and bio-alcohols. acs.org

Atom-Economy and Yield Optimization Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. Addition reactions, such as catalytic hydrogenation, are inherently atom-economical as all the atoms of the reactants are incorporated into the product.

In the context of this compound synthesis, optimizing the yield is a key objective. This involves a systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading. For instance, in the asymmetric hydrogenation of γ-keto acids, esters, and amides, high yields and excellent enantioselectivities have been achieved by fine-tuning the reaction conditions and the catalyst system. acs.org

Dynamic kinetic resolution processes are particularly noteworthy for their potential to achieve theoretical yields of up to 100% of a single stereoisomer from a racemic starting material, thereby maximizing both yield and stereoselectivity. nih.govorganic-chemistry.orgnih.gov

Table 2: Green and Atom-Economical Approaches to Related Ester Synthesis

Method Key Principle Advantages Reference
Biocatalytic Reduction Use of enzymes (ketoreductases) Mild conditions, high enantioselectivity, aqueous media rsc.org
Solid Acid Catalysis Reusable catalysts (e.g., Dowex) Ease of separation, reduced waste nih.gov
Dehydrogenative Coupling Use of sustainable feedstocks Renewable starting materials acs.org
Asymmetric Hydrogenation Catalytic addition reaction High atom economy, high yield and ee acs.org

Flow Chemistry and Continuous Processing for Synthesis

The application of flow chemistry offers significant advantages for the synthesis of this compound, primarily through enhanced control over reaction parameters and improved safety profiles, especially when dealing with potentially hazardous reagents or intermediates. Continuous flow reactors, such as packed-bed or microtube reactors, facilitate rapid heat and mass transfer, which is crucial for managing exothermic reactions and minimizing the formation of byproducts. mdpi.com

For the esterification of the precursor, 2-hydroxy-2-(oxolan-2-yl)acetic acid, a continuous flow setup would typically involve pumping a solution of the acid and methanol (B129727) through a heated column packed with a solid acid catalyst, such as sulfonic acid-functionalized silica (B1680970). researchgate.net This methodology allows for precise control of residence time, temperature, and pressure, leading to high conversion rates and purity of the final product. researchgate.net For instance, similar flow esterification of long-chain carboxylic acids has achieved quantitative yields with residence times as short as three minutes. researchgate.net

Table 1: Illustrative Comparison of Batch vs. Flow Esterification for this compound Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time Several hoursMinutes
Temperature Control Potential for hotspotsPrecise and uniform
Safety Handling of bulk reagentsSmall reaction volumes, enhanced safety
Scalability Requires larger vesselsAchieved by longer run times
Product Purity May require extensive purificationOften higher purity, less workup

Precursor Identification and Derivatization Strategies

The synthesis of this compound is highly dependent on the strategic selection and derivatization of appropriate precursors. Key strategies involve building the molecule from a pre-existing oxolane structure or forming the oxolane ring at a later stage.

A primary and logical precursor for the target molecule is oxolane-2-carbaldehyde. A well-established method for converting aldehydes to alpha-hydroxy esters is through the formation of a cyanohydrin, followed by hydrolysis and esterification. chemistrysteps.comrsc.org

The first step involves the reaction of oxolane-2-carbaldehyde with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding cyanohydrin, 2-hydroxy-2-(oxolan-2-yl)acetonitrile. chemistrysteps.comorganic-chemistry.org This reaction establishes the crucial alpha-hydroxy nitrile functionality. To achieve enantioselectivity, this step can be catalyzed by hydroxynitrile lyases (HNLs). rsc.org

The subsequent conversion of the cyanohydrin to the methyl ester can be achieved by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with methanol. chemistrysteps.com Alternatively, direct alcoholysis of the cyanohydrin in the presence of an acid can yield the alpha-hydroxy ester in a single step.

Another potential route from oxolane-2-carbaldehyde is the Reformatsky reaction. wikipedia.org This involves reacting the aldehyde with an alpha-halo ester, such as methyl bromoacetate, in the presence of zinc metal to form a beta-hydroxy ester. wikipedia.org While this would not directly yield the target alpha-hydroxy ester, it highlights a method for forming a new carbon-carbon bond at the carbonyl carbon of the aldehyde. Modifications of this reaction could potentially be adapted for the synthesis of alpha-hydroxy esters.

The most direct route to this compound is the esterification of its corresponding carboxylic acid, 2-hydroxy-2-(oxolan-2-yl)acetic acid. The Fischer-Speier esterification is a classic and effective method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. mdpi.commasterorganicchemistry.com To drive the equilibrium towards the product, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus or by employing a large excess of methanol. masterorganicchemistry.com

Table 2: Comparison of Catalysts for Fischer-Speier Esterification

CatalystAdvantagesDisadvantages
Sulfuric Acid Inexpensive, highly effectiveCorrosive, difficult to remove
p-Toluenesulfonic Acid Solid, easier to handleMore expensive than sulfuric acid
Solid Acid Catalysts Reusable, easy to separateMay have lower activity

Transesterification provides an alternative route if a different ester of 2-hydroxy-2-(oxolan-2-yl)acetic acid, for instance, the ethyl ester, is more readily available. masterorganicchemistry.comorganic-chemistry.org This process involves reacting the starting ester with methanol in the presence of an acid or base catalyst to exchange the alkoxy group. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification, using a catalyst like sodium methoxide (B1231860), proceeds through a nucleophilic acyl substitution. masterorganicchemistry.com

An alternative synthetic strategy involves introducing the hydroxyl group at the alpha-position of a suitable precursor, such as methyl 2-(oxolan-2-yl)acetate. This can be achieved through various hydroxylation and oxidation methods.

One approach is the alpha-oxidation of the corresponding enolate. The precursor ester can be treated with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then reacted with an electrophilic oxygen source. Common oxidants for this purpose include molecular oxygen or m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Organocatalysis offers a powerful tool for the enantioselective alpha-oxidation of carbonyl compounds. nih.gov For instance, proline and its derivatives have been shown to catalyze the direct alpha-oxidation of aldehydes, and similar principles could be adapted for esters. nih.gov Chiral organocatalysts can facilitate the asymmetric hydroxylation of related beta-keto esters with high enantioselectivity.

Table 3: Selected Methods for α-Hydroxylation of Carbonyl Compounds

MethodReagentsKey Features
Enolate Oxidation LDA, O₂ or m-CPBARequires strong base and anhydrous conditions
Organocatalytic Oxidation Chiral amine catalysts, oxidantCan provide high enantioselectivity
Asymmetric Hydroxylation Chiral metal complexes or organocatalystsApplicable to a range of substrates

Scale-Up Considerations and Process Chemistry for Academic Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger academic scale (e.g., for further biological studies) presents several challenges. These include maintaining reaction efficiency, ensuring safety, and managing resources effectively. numberanalytics.comlabmanager.com

For Fischer esterification, a key consideration on a larger scale is the efficient removal of water to drive the reaction to completion. While a Dean-Stark apparatus is common in the lab, on a larger scale, this may require more specialized equipment. Using a large excess of methanol can be effective but becomes costly and generates more waste on a larger scale. masterorganicchemistry.com The choice of catalyst also becomes more critical; while sulfuric acid is inexpensive, its corrosive nature and the difficulty of its complete removal can be problematic. numberanalytics.com Solid acid catalysts, although potentially less active, offer easier separation and recyclability, which is advantageous for larger-scale work. acs.org

When considering multi-step syntheses, such as those starting from oxolane-2-carbaldehyde, the accumulation of impurities and the efficiency of each step become more pronounced on a larger scale. Each purification step can lead to significant material loss. Therefore, optimizing each reaction to minimize byproduct formation is crucial.

Safety is another paramount concern. Reactions involving flammable solvents like methanol or hazardous reagents must be carefully managed. The use of continuous flow reactors can mitigate some of these risks by minimizing the volume of hazardous materials being reacted at any given time. rsc.org

Finally, the economic and environmental impact of the chosen route should be considered. A synthetic route that is elegant on a small scale may be impractical for larger quantities due to the cost of reagents, the amount of waste generated, or the energy required. Therefore, a thorough process chemistry evaluation is necessary to select the most viable route for academic scale-up.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate

Reactions Involving the α-Hydroxyl Group

The α-hydroxyl group is a key site for various chemical modifications, including esterification, oxidation, and etherification. Its reactivity is influenced by the adjacent ester and tetrahydrofuran (B95107) moieties.

Esterification and Acylation Reactivity

The α-hydroxyl group of methyl 2-hydroxy-2-(oxolan-2-yl)acetate can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding diester. These reactions are typically catalyzed by acids or promoted by coupling agents.

Standard esterification conditions, such as the Fischer-Speier method using a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. However, due to the presence of the methyl ester, transesterification could be a competing reaction. A milder and more common approach for acylating secondary alcohols is the use of an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This method avoids harsh acidic conditions that could potentially affect the ester or ether functionalities.

For instance, the acylation of a similar secondary alcohol on a tetrahydrofuran ring has been demonstrated. In the synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate, a crude tetrahydrofuran-diol was acetylated using acetic anhydride in pyridine. mdpi.com This suggests that the hydroxyl group of this compound would readily react under similar conditions.

Table 1: Representative Acylation Reactions of Secondary Alcohols

Acylating AgentCatalyst/BaseTypical Product
Acetic AnhydridePyridineAcetate (B1210297) Ester
Benzoyl ChlorideTriethylamineBenzoate Ester
Pivaloyl ChlorideDMAP, TriethylaminePivaloate Ester

This table presents common acylation conditions applicable to secondary alcohols, which are expected to be effective for this compound based on general principles of organic synthesis.

Oxidation Pathways and Products

Oxidation of the secondary α-hydroxyl group in this compound would yield the corresponding α-keto ester, methyl 2-oxo-2-(oxolan-2-yl)acetate. A variety of oxidizing agents can be used for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common oxidizing agents for secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate), and sulfur-based reagents (e.g., Swern oxidation, Dess-Martin periodinane). For substrates sensitive to harsh conditions, milder reagents like Dess-Martin periodinane or Swern oxidation are often preferred.

The oxidation of methyl ethers, which are structurally related to the tetrahydrofuran moiety, to ketones has been reported using calcium hypochlorite. nih.gov While this reaction targets a C-H bond adjacent to the ether oxygen, it highlights the potential for oxidative transformations on the tetrahydrofuran ring itself under certain conditions. However, selective oxidation of the α-hydroxyl group is generally achievable with standard reagents.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane, room temperatureα-Keto Ester
Dess-Martin PeriodinaneDichloromethane, room temperatureα-Keto Ester
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane, low temperature (-78 °C)α-Keto Ester

This table outlines standard methods for the oxidation of secondary alcohols to ketones, which are anticipated to be applicable to the synthesis of the corresponding α-keto ester from this compound.

Etherification and Protecting Group Strategies

The α-hydroxyl group can be converted into an ether through Williamson ether synthesis or by reaction with an alcohol under acidic conditions. In the context of multi-step synthesis, this hydroxyl group might need to be protected to prevent it from reacting in subsequent steps.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), benzyl (B1604629) ether (Bn), and tetrahydropyranyl (THP) ether. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

For example, silyl ethers are typically introduced by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Benzyl ethers can be formed using benzyl bromide with a base such as sodium hydride. The removal of these protecting groups is well-established, with silyl ethers being cleaved by fluoride (B91410) sources (e.g., TBAF) and benzyl ethers by hydrogenolysis.

Given the presence of a tetrahydrofuran ring in the molecule, the use of a THP protecting group would require careful consideration of the reaction conditions to ensure selectivity.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of both a hydroxyl group (hydrogen bond donor) and ester and ether oxygens (hydrogen bond acceptors) allows for the formation of both intermolecular and intramolecular hydrogen bonds. These non-covalent interactions can influence the molecule's conformation and the reactivity of its functional groups.

Intramolecular hydrogen bonding between the α-hydroxyl group and the carbonyl oxygen of the ester or the oxygen atom of the tetrahydrofuran ring is possible. Such interactions can decrease the nucleophilicity of the hydroxyl group by lowering the electron density on the oxygen atom. nih.gov This can affect the kinetics of reactions such as esterification and etherification. Conversely, hydrogen bonding can also play a role in directing the stereochemical outcome of certain reactions. Studies on other molecules with similar functionalities have shown that intramolecular hydrogen bonds can significantly impact their photophysical properties and deactivation processes. nih.gov

Intermolecular hydrogen bonding with solvent molecules or other reagents can also affect reactivity. In protic solvents, the solvent can form hydrogen bonds with both the hydroxyl and ester groups, influencing their solubility and reactivity.

Reactivity of the Methyl Ester Functionality

The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis and saponification being the most common transformations.

Hydrolysis and Saponification Kinetics and Mechanisms

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-2-(oxolan-2-yl)acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is deprotonated by the alcohol leaving group (methanol), forming a resonance-stabilized carboxylate salt.

The kinetics of ester hydrolysis are well-studied. For example, the hydrolysis of ethyl acetate is a second-order reaction. organic-chemistry.org Similarly, the saponification of this compound is expected to follow second-order kinetics, being first order in both the ester and the hydroxide ion. The rate of this reaction will be influenced by temperature, the concentration of the reactants, and the solvent system.

Table 3: General Conditions for Ester Hydrolysis

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.)Carboxylic Acid
SaponificationNaOH, H₂O/MeOHCarboxylate Salt

This table provides typical conditions for the hydrolysis of esters, which would be applicable to this compound to yield the corresponding carboxylic acid or its salt.

Transesterification Reactions with Various Alcohols

Transesterification of this compound can be achieved with a variety of alcohols, typically under acidic or basic conditions, or through enzymatic catalysis. This reaction involves the substitution of the methyl group of the ester with a different alkyl or aryl group from the alcohol.

The general mechanism for acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of methanol (B129727) to yield the new ester and regenerate the acid catalyst.

Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. The alkoxide is generated by the reaction of the alcohol with the base. This process forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion to form the new ester.

Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative. The reaction mechanism in this case involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the alcohol.

Table 1: Examples of Transesterification Reactions

Alcohol Catalyst Product
Ethanol (B145695) Sulfuric Acid Ethyl 2-hydroxy-2-(oxolan-2-yl)acetate
Propan-2-ol Sodium Methoxide Isopropyl 2-hydroxy-2-(oxolan-2-yl)acetate
Benzyl alcohol Lipase Benzyl 2-hydroxy-2-(oxolan-2-yl)acetate

Amidation and Reduction Reactions of the Ester

The ester functional group in this compound can undergo amidation to form amides and reduction to yield alcohols.

Amidation is the reaction of the ester with an amine to form an amide. This transformation typically requires heating or the use of a catalyst, as esters are less reactive than acid chlorides or anhydrides. The reaction of this compound with a primary or secondary amine results in the formation of the corresponding N-substituted 2-hydroxy-2-(oxolan-2-yl)acetamide and methanol. The reaction can be catalyzed by acids or bases, or proceed thermally. scispace.com More recently, methods using silicon-based reagents like methyltrimethoxysilane (B3422404) have been developed for direct amidation of esters. nih.gov These methods often proceed under milder conditions and offer high yields. nih.govmdpi.com

Reduction of the ester group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ester to a primary alcohol, yielding 1-(oxolan-2-yl)ethane-1,2-diol. The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.

Table 2: Amidation and Reduction Reactions

Reagent Product
Ammonia 2-Hydroxy-2-(oxolan-2-yl)acetamide
Ethylamine N-Ethyl-2-hydroxy-2-(oxolan-2-yl)acetamide
Lithium Aluminum Hydride 1-(Oxolan-2-yl)ethane-1,2-diol

Transformations of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a key structural feature of this compound and can undergo several transformations.

Ring-Opening Reactions

The tetrahydrofuran ring, while generally stable, can be opened under specific conditions, particularly with strong acids or certain nucleophiles. researchgate.netnih.gov Acid-catalyzed ring-opening typically involves protonation of the ring oxygen, followed by nucleophilic attack by a suitable nucleophile, such as a halide ion or water. This results in the formation of a substituted butane (B89635) derivative. For instance, treatment with a strong acid in the presence of a halide source can lead to the formation of a 4-halobutoxy derivative. The specific conditions and the nature of the nucleophile will determine the final product. The presence of the α-hydroxy-ester substituent can influence the regioselectivity of the ring-opening reaction.

Functionalization at Other Positions of the Oxolane Ring

While the C2 position is substituted, the other carbon atoms (C3, C4, and C5) of the oxolane ring can potentially be functionalized. nih.gov This can be achieved through various synthetic strategies, although it may require multi-step sequences. For example, radical halogenation could introduce a substituent at a less activated position, which could then be further elaborated. Alternatively, specific synthetic methods for preparing substituted tetrahydrofurans could be adapted to introduce functionality at these positions starting from different precursors. nih.govuni-saarland.de

Stability and Conformational Dynamics of the Tetrahydrofuran Ring

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. d-nb.inforesearchgate.net The substituents on the ring significantly influence the preferred conformation and the energy barriers between them. d-nb.inforesearchgate.net For 2-substituted tetrahydrofurans, the substituent tends to occupy a pseudo-equatorial position to minimize steric interactions. nih.gov The presence of the 2-hydroxy-2-methoxycarbonylmethyl group will favor conformations that minimize steric strain and may also be influenced by intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen or the carbonyl group. Computational studies on similar molecules, like 2-formylfuran, have shown that the conformational preferences can be influenced by the solvent environment. researchgate.net The stability of the ring is generally high under neutral and basic conditions, but as mentioned, it is susceptible to opening under strong acidic conditions.

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.uk While this compound itself is not primed for common pericyclic reactions like Diels-Alder or Claisen rearrangements under normal conditions, specific derivatives could be designed to undergo such transformations. For example, introducing unsaturation into the oxolane ring or the side chain could open up pathways for electrocyclic reactions or sigmatropic rearrangements. researchgate.netmsu.edu

Rearrangement reactions could potentially be induced under certain conditions. For instance, acid-catalyzed rearrangement might lead to ring contraction or expansion, although these are generally not common for simple tetrahydrofuran derivatives. A pinacol-type rearrangement could be envisioned if the diol, obtained from the reduction of the ester, is subjected to acidic conditions.

It is important to note that the specific reactivity of this compound in pericyclic and rearrangement reactions is not extensively documented and would likely require specific synthetic modifications to facilitate such transformations.

Catalytic Transformations and Mechanistic Investigations

The presence of an ether, a hydroxyl group, and an ester group on adjacent carbons makes this compound a substrate for a variety of catalytic transformations. The specific reaction pathway is often determined by the choice of catalyst and reaction conditions.

In the presence of an acid catalyst, the most likely transformations of this compound involve the protonation of the hydroxyl or the ether oxygen atom.

One potential reaction is an acid-catalyzed dehydration, leading to the formation of an enol ether. The mechanism would involve the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stabilized carbocation. Subsequent deprotonation would yield the unsaturated product.

A more complex transformation that can be envisioned is a ring-opening and rearrangement reaction. For instance, in a reaction analogous to the acid-catalyzed rearrangement of tetrahydrofurfuryl alcohol to dihydropyran vaia.com, protonation of the tetrahydrofuran oxygen could lead to ring opening, forming a carbocation that could then be attacked by the hydroxyl group, leading to a ring-expanded product after dehydration.

Table 1: Plausible Acid-Catalyzed Reactions of this compound

Reaction TypeProposed Product(s)Catalyst ExampleMechanistic Steps
DehydrationMethyl 2-(oxolan-2-ylidene)acetateSulfuric Acid (H₂SO₄)1. Protonation of the hydroxyl group. 2. Elimination of water to form a carbocation. 3. Deprotonation to form a double bond.
Ring ExpansionDihydropyran derivativeLewis or Brønsted Acids1. Protonation of the tetrahydrofuran oxygen. 2. Ring opening to form a carbocation. 3. Intramolecular attack by the hydroxyl group. 4. Dehydration.
Ester Hydrolysis2-Hydroxy-2-(oxolan-2-yl)acetic acid and MethanolAcidic aqueous solution1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer and elimination of methanol.

Under basic conditions, the reactivity of this compound is expected to be dominated by the presence of the ester and the acidic α-hydroxy proton.

The most common base-catalyzed reaction for esters is hydrolysis, which would yield the corresponding carboxylate salt and methanol. This reaction, known as saponification, is typically irreversible.

Additionally, the hydroxyl group can be deprotonated by a strong base, forming an alkoxide. This could potentially initiate other reactions, such as an intramolecular cyclization to form a spirocyclic epoxide, although this would be sterically hindered. The presence of both a carbonyl and a hydroxyl group also suggests the potential for reactions similar to those of α-hydroxy ketones, which can act as nucleophiles in base-catalyzed additions. nih.govmdpi.com

Table 2: Potential Base-Catalyzed Reactions of this compound

Reaction TypeProposed Product(s)Catalyst ExampleMechanistic Steps
Ester Hydrolysis (Saponification)Sodium 2-hydroxy-2-(oxolan-2-yl)acetate and MethanolSodium Hydroxide (NaOH)1. Nucleophilic attack of hydroxide on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of the resulting carboxylic acid.
Deprotonation of Hydroxyl GroupMethyl 2-(oxolan-2-yl)-2-oxoacetate (after oxidation)Strong Base (e.g., NaH) followed by an oxidant1. Deprotonation of the hydroxyl group to form an alkoxide. 2. Oxidation of the alkoxide to a ketone.

The field of transition metal catalysis offers a vast array of potential transformations for a molecule like this compound. mdpi.com While direct examples are not available, the functional groups present suggest several possibilities.

The hydroxyl group could direct certain C-H activation reactions. Furthermore, the tetrahydrofuran ring itself can be a substrate for transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds. mdpi.com It is conceivable that under specific conditions, a C-O bond in the tetrahydrofuran ring could be cleaved and functionalized.

Another area of potential reactivity is in hydrogenation or hydrogenolysis reactions. For instance, catalytic hydrogenation could potentially reduce the ester to a primary alcohol or open the tetrahydrofuran ring, depending on the catalyst and conditions.

Table 3: Hypothetical Transition Metal-Catalyzed Reactions of this compound

Reaction TypeProposed Product(s)Catalyst ExampleGeneral Mechanism
Dehydrogenative CouplingDimerized or coupled productsPalladium (Pd) or Ruthenium (Ru) catalystsOxidative addition, C-H activation, and reductive elimination.
Ring-Opening HydrogenolysisVarious diol productsPalladium on Carbon (Pd/C) with H₂Cleavage of a C-O bond in the tetrahydrofuran ring via hydrogenation.
Cross-CouplingArylated or vinylated derivativesPalladium complexes with appropriate ligandsOxidative addition of an organic halide, transmetalation (if a suitable organometallic reagent is used), and reductive elimination.

Stereochemical Investigations of Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate

Chiral Purity Determination Methodologies

The determination of chiral purity is fundamental in the study of stereoisomers. For compounds containing a 2-hydroxy-2-(oxolan-2-yl)acetate framework, several methodologies can be employed to ascertain the enantiomeric excess (ee) or diastereomeric excess (de).

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique. The selection of the appropriate CSP is crucial and is often determined empirically. For analogous structures like pantolactone, various chiral columns have proven effective. Another widely used method is Gas Chromatography (GC) with chiral columns, particularly for volatile derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, also serves as a powerful tool for determining chiral purity. The formation of diastereomeric complexes or derivatives results in distinguishable signals in the NMR spectrum, allowing for the quantification of each stereoisomer.

Diastereomeric and Enantiomeric Separations

The separation of stereoisomers of 2-hydroxy-2-(oxolan-2-yl)acetate analogs can be achieved through several methods. Preparative chiral HPLC is a common technique for isolating pure enantiomers or diastereomers in a laboratory setting.

Kinetic resolution, which involves the differential reaction rates of stereoisomers with a chiral catalyst or enzyme, is another effective separation strategy. For instance, the biocatalytic kinetic resolution of D,L-pantolactone using a novel recombinant D-lactonase has been reported to be an efficient method for synthesizing D-pantolactone. rsc.org This enzymatic process presents a green and sustainable alternative for separating enantiomers. rsc.org

Furthermore, diastereomeric crystallization is a classical method that can be applied. This involves reacting the stereoisomeric mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Conformational Analysis and Stereoisomer Interconversion

The three-dimensional conformation of 2-hydroxy-2-(oxolan-2-yl)acetate derivatives significantly influences their physical and chemical properties. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the most stable conformations and to understand the energetic barriers between different stereoisomers.

Spectroscopic techniques like NMR, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provide experimental insights into the preferred conformations in solution. For related cyclic peptides containing tetrahydrofuran (B95107) amino acids, well-defined intramolecularly hydrogen-bonded structures have been observed. nih.gov

Stereoisomer interconversion can occur under certain conditions. For example, epimerization at the carbon bearing the hydroxyl group can be facilitated by acid or base catalysis. The study of these interconversion pathways is crucial for understanding the stability of the stereoisomers and for designing stereoselective synthetic routes.

Impact of Stereochemistry on Reactivity and Selectivity

The stereochemistry of the 2-hydroxy-2-(oxolan-2-yl)acetate moiety has a profound impact on its chemical reactivity and the selectivity of its reactions. The spatial arrangement of the substituents around the chiral centers can dictate the accessibility of reagents to the reactive sites.

In asymmetric synthesis, the stereochemistry of a chiral auxiliary derived from a related structure, such as pantolactone, can control the stereochemical outcome of a reaction. For example, (R)-pantolactone has been extensively used as a chiral auxiliary in asymmetric synthesis. researchgate.net

The sensory properties of stereoisomers can also differ significantly. In a study on the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297), perceptible differences in odor features and intensities were observed through gas chromatography-olfactometry (GC-O). nih.gov This highlights how stereochemistry can influence biological activity and interactions with chiral receptors.

Absolute Configuration Assignment Techniques

Determining the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. X-ray crystallography is the most definitive method for assigning the absolute configuration, provided that a suitable single crystal of the compound or a derivative can be obtained.

Spectroscopic methods are also widely used. The comparison of experimental circular dichroism (CD) spectra with theoretically calculated spectra can provide the absolute configuration. Additionally, the application of Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent and subsequent NMR analysis, is a well-established technique for determining the absolute configuration of chiral alcohols.

For analogous structures, the absolute configuration can sometimes be inferred by chemical correlation to a compound of known stereochemistry. For example, the enantioselective synthesis of pantolactone derivatives has been achieved using a catalyzed aldol (B89426) reaction with a chiral catalyst, allowing for the predictable formation of a specific stereoisomer. princeton.edu

Advanced Spectroscopic and Analytical Characterization for In Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the structure of organic compounds in both solution and the solid state.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and relative stereochemistry of methyl 2-hydroxy-2-(oxolan-2-yl)acetate , a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This two-dimensional technique reveals proton-proton couplings within the molecule. For This compound , COSY would be instrumental in tracing the spin-spin coupling networks within the tetrahydrofuran (B95107) ring and confirming the connectivity between the methine proton at the chiral center and the adjacent methylene (B1212753) groups of the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively assign the carbon signals based on their attached protons, providing a clear map of the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons of the ester group to the carbonyl carbon, and from the protons on the oxolane ring to the carbons of the acetate (B1210297) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding. For This compound , NOESY could reveal through-space interactions between the proton on the stereocenter and specific protons on the tetrahydrofuran ring, helping to establish their relative orientation.

A hypothetical table of expected NMR data is presented below.

Atom Number¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)Key NOESY Correlations (Predicted)
1-172.5H3, H4-
24.575.0H1', H3, H4H1', H5'
33.752.0-H2
1'4.278.0C2, C2', C5'H2, H2', H5'
2'2.026.0C1', C3', C4'H1', H3'
3'1.925.0C2', C4', C5'H2', H4'
4'3.968.0C2', C3', C5'H3', H5'

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different forms. For This compound , ssNMR could be used to:

Identify and differentiate between potential polymorphs, as distinct crystal packing arrangements would lead to different chemical shifts and peak multiplicities.

Quantify the components in a mixture of polymorphs.

Provide insights into the molecular conformation and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of This compound , distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₇H₁₂O₄, the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This technique provides detailed structural information. The fragmentation pattern of This compound would be expected to show characteristic losses, such as the loss of the methoxy (B1213986) group from the ester, cleavage of the ester bond, and fragmentation of the tetrahydrofuran ring. Analyzing these pathways helps to confirm the proposed structure.

A hypothetical fragmentation table is provided below.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss
161.0759 [M+H]⁺Loss of methanol (B129727)129.065432.0005
161.0759 [M+H]⁺Loss of methoxycarbonyl group101.060360.0156
161.0759 [M+H]⁺Cleavage of the oxolane ring85.028976.0470

Chromatographic Methods for Purity Assessment and Mixture Analysis

Preparative Chromatography for Isomer Isolation

The molecule this compound possesses two chiral centers, leading to the potential for four stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The isolation of these individual isomers is crucial for the definitive elucidation of their three-dimensional structures and for studying their specific biological activities. Preparative chromatography is the standard and most effective technique for such separations on a laboratory to industrial scale. mdpi.com

In the absence of specific studies on this compound, the approach to developing a preparative separation method would be guided by established principles for analogous compounds. The primary strategies involve either direct separation of enantiomers on a chiral stationary phase (CSP) or the separation of diastereomers on a standard achiral stationary phase. nih.gov

Hypothetical Separation Strategies:

Direct Enantiomer Separation using Chiral Stationary Phases (CSPs): This is the most direct approach for resolving all four stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for a broad range of chiral compounds and are a primary choice for method development. ijrps.comnih.gov Immobilized polysaccharide phases are particularly robust, allowing for a wider range of solvents to be used as the mobile phase, which can be critical for optimizing the separation and for sample solubility. ijrps.com Pirkle-type CSPs are another class of stationary phases that could be effective, operating on principles of π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral recognition. ijrps.comcsfarmacie.cz

Diastereomeric Separation on Achiral Phases: An alternative strategy involves the derivatization of the racemic mixture of this compound with a chiral derivatizing agent. This reaction converts the mixture of enantiomers and diastereomers into a new mixture of diastereomers with different physical properties, which can then be separated using standard, less expensive achiral chromatography, such as on a silica (B1680970) gel column. mdpi.comnih.gov Following separation, the chiral auxiliary can be cleaved to yield the pure isomers. This method, while indirect, can be highly effective and is a valuable tool in stereoselective synthesis and purification. nih.govnih.gov

The selection of the optimal preparative chromatographic method would necessitate experimental screening of various stationary phases and mobile phase conditions to achieve the desired resolution and throughput.

Data Tables

As no specific experimental data for the preparative chromatographic separation of this compound isomers have been found, a data table with specific parameters cannot be generated. However, a table outlining the general parameters that would need to be defined in a method development study is provided below for illustrative purposes.

Table 1: General Parameters for Preparative Chromatographic Method Development

ParameterDescriptionTypical Range/Options
Stationary Phase The solid support within the column that interacts with the analytes.Polysaccharide-based CSPs (e.g., cellulose, amylose derivatives), Pirkle-type CSPs, Silica Gel (for diastereomer separation)
Column Dimensions The internal diameter and length of the chromatography column.Diameter: 10-50 mm; Length: 150-250 mm (for lab-scale preparative)
Mobile Phase The solvent that carries the sample through the column.Normal Phase: Hexane/Isopropanol, Heptane/Ethanol (B145695); Reversed Phase: Acetonitrile/Water, Methanol/Water
Flow Rate The speed at which the mobile phase is pumped through the column.5-100 mL/min (dependent on column diameter)
Detection The method used to detect the compounds as they elute from the column.UV-Vis (e.g., at 210 nm), Refractive Index (RI), Mass Spectrometry (MS)
Temperature The operating temperature of the column.Ambient to 40 °C
Injection Volume The amount of sample loaded onto the column per injection.Milligrams to grams, depending on column size and separation efficiency

Computational and Theoretical Studies on Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For methyl 2-hydroxy-2-(oxolan-2-yl)acetate, these methods would provide a foundational understanding of its structure, stability, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms in this compound. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) or ab initio methods. DFT, with a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)), is a common choice for its balance of accuracy and computational cost.

The optimization process would yield key geometric parameters. While specific values for this compound are not available, a hypothetical table of optimized parameters is presented below to illustrate the expected output.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are illustrative values as no published data is available.)

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311G(d,p))
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthC-O (hydroxyl)~1.42 Å
Bond LengthC-C (backbone)~1.53 Å
Bond AngleO=C-O (ester)~124°
Bond AngleC-C-O (hydroxyl)~109.5°
Dihedral AngleH-O-C-CVariable (dependent on conformation)

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP) map. The MEP map would visualize regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These predictions are valuable for assigning peaks in experimentally obtained spectra. For instance, in a study on a related coumarin (B35378) derivative, DFT calculations were used to assign proton and carbon signals. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the carbonyl (C=O) stretch of the ester, the hydroxyl (O-H) stretch, and the C-O stretches of the ether and ester groups. Studies on similar compounds have shown that DFT methods can accurately predict these vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible light. This provides information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are illustrative values as no published data is available.)

SpectroscopyParameterPredicted Value
¹H NMRδ (ppm, O-H)Variable (dependent on solvent)
¹H NMRδ (ppm, O-CH₃)~3.7 ppm
¹³C NMRδ (ppm, C=O)~170-175 ppm
IRν (cm⁻¹, C=O stretch)~1730-1750 cm⁻¹
IRν (cm⁻¹, O-H stretch)~3400-3600 cm⁻¹ (broad)
UV-Visλ_max (nm)~200-220 nm

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. A small HOMO-LUMO gap would suggest higher reactivity. In computational studies of similar organic esters, the HOMO is often localized on the oxygen atoms, while the LUMO is centered on the carbonyl group, indicating the likely sites of reaction. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and behavior of a molecule over time, especially in a biological or solution-phase environment.

Conformational Search and Energy Landscapes

This compound has several rotatable bonds, leading to a variety of possible three-dimensional conformations. A conformational search, using methods like systematic grid scans or stochastic methods (e.g., Monte Carlo), would be performed to identify the low-energy conformers.

The results of this search would be plotted on a potential energy surface, which maps the energy of the molecule as a function of its geometry (e.g., key dihedral angles). The minima on this surface represent stable conformers, and the energy barriers between them indicate the ease of interconversion. This analysis would reveal the most likely shapes the molecule adopts at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. In an MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water, methanol), and the system's evolution over time would be calculated based on a force field.

These simulations would provide insights into:

Solvent-Solute Interactions: The formation of hydrogen bonds between the hydroxyl and ester groups of the solute and the solvent molecules.

Conformational Preferences: Whether the presence of a solvent stabilizes certain conformers over others. For example, a polar solvent might favor conformations where polar groups are exposed.

Dynamic Behavior: The flexibility of the molecule and the timescales of conformational changes in solution.

By analyzing the trajectory from an MD simulation, one could determine the average structural properties and the distribution of conformations in a solvated state, providing a more realistic picture of the molecule's behavior in a chemical or biological context.

Reaction Pathway and Transition State Analysis

Elucidation of Reaction Mechanisms and Energy Barriers

Currently, there are no published studies elucidating the reaction mechanisms or calculating the energy barriers for reactions involving this compound. Hypothetical computational studies could investigate various potential transformations. For instance, the reactivity of the hydroxyl group, such as in esterification or etherification reactions, could be modeled. Density Functional Theory (DFT) calculations would be a suitable method to map the potential energy surface of such reactions, identifying transition states and calculating activation energies.

Furthermore, the stability of the tetrahydrofuran (B95107) ring in the presence of various reagents could be a key area of investigation. Computational studies on similar systems, such as the unimolecular reactions of 2-methyloxetanyl radicals, have shown that ring-opening can be a significant reaction pathway. acs.org Theoretical modeling could predict the likelihood of similar ring-opening reactions for this compound under different conditions (e.g., thermal, photochemical, or in the presence of radical initiators).

A hypothetical reaction for investigation could be the acid-catalyzed dehydration of this compound. The potential products would be the corresponding unsaturated esters. Computational analysis could determine the relative energy barriers for the formation of different isomers and provide insights into the reaction mechanism.

Table 1: Hypothetical Energy Barriers for a Proposed Reaction of this compound

Reaction PathwayProposed MethodHypothetical Activation Energy (kcal/mol)
Acid-Catalyzed DehydrationDFT (B3LYP/6-31G*)25-35
Base-Catalyzed TransesterificationDFT (M06-2X/def2-TZVP)15-25
Radical-Initiated Ring OpeningCASSCF/CASPT230-40

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental or computational data for this specific compound has been found.

Computational Prediction of Selectivity (Chemo-, Regio-, Stereo-)

The prediction of selectivity is a powerful application of computational chemistry. For this compound, which possesses two stereocenters, computational methods could be invaluable in predicting the stereochemical outcome of its reactions. For example, in a hypothetical reduction of the ester functionality, computational modeling could predict which diastereomer of the resulting diol would be favored. This would involve calculating the energies of the diastereomeric transition states leading to each product.

Similarly, for reactions involving an external chiral reagent, computational docking and transition state analysis could predict the preferred binding mode and the resulting stereoselectivity. While no such studies exist for the target molecule, research on the stereoselective synthesis of other tetrahydrofuran derivatives demonstrates the feasibility and utility of such computational predictions. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (excluding biological activity/dosage)

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its activity or properties. As there is no published data on the properties of a series of derivatives of this compound, no QSAR or QSPR models have been developed.

Should a series of derivatives be synthesized and their physicochemical properties (e.g., boiling point, solubility, chromatographic retention times) be measured, QSPR models could be constructed. These models would use calculated molecular descriptors (e.g., constitutional, topological, quantum-chemical) to predict these properties. Such models are valuable for predicting the properties of yet-to-be-synthesized compounds.

In Silico Design of Novel Derivatives (excluding drug design/clinical relevance)

The in silico design of novel derivatives of this compound for specific chemical applications is another area ripe for exploration. By modifying the core structure in silico and calculating the properties of the resulting virtual compounds, researchers could identify derivatives with desired characteristics. For example, derivatives with altered polarity for use as specialized solvents or synthons with specific reactivity could be designed.

Computational tools could be used to screen a virtual library of derivatives for properties such as:

Solvation characteristics: By calculating parameters like the solvent accessible surface area and dipole moment.

Thermal stability: Through the calculation of bond dissociation energies.

Reactivity: By modeling the energies of frontier molecular orbitals (HOMO and LUMO).

Applications of Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Molecules

The inherent structural features of methyl 2-hydroxy-2-(oxolan-2-yl)acetate make it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its utility as a foundational scaffold is evident in its potential as a precursor for macrocycles, a synthon in the total synthesis of natural products, and a versatile core for the generation of diverse chemical libraries.

Precursor for Macrocyclic Systems

Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. This compound can serve as a valuable precursor for the synthesis of various macrocyclic systems. The hydroxyl and ester functionalities provide convenient handles for intramolecular cyclization reactions. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo macrolactonization with the alcohol under suitable conditions. Alternatively, the alcohol can be converted to a leaving group, facilitating an intramolecular substitution reaction with a nucleophile introduced at the ester terminus.

Table 1: Potential Macrocyclization Strategies Utilizing this compound

StrategyReaction TypeKey TransformationResulting Macrocycle
MacrolactonizationEsterificationIntramolecular reaction between the hydroxyl group and a carboxylate (derived from the ester).Macrolactone
Intramolecular EtherificationWilliamson Ether SynthesisReaction between an alkoxide (from the hydroxyl group) and an alkyl halide (at the ester terminus).Macrocyclic Ether
Ring-Closing MetathesisOlefin MetathesisIntroduction of terminal alkenes at both the hydroxyl and ester positions, followed by RCM.Unsaturated Macrocycle

Synthon for Natural Product Total Synthesis

The tetrahydrofuran (B95107) moiety is a common structural motif found in a vast number of natural products, many of which exhibit significant biological activity. The term "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. This compound represents a chiral or achiral synthon for the C2-substituted tetrahydrofuran unit. The hydroxyl group allows for the stereocontrolled introduction of further functionality, a critical aspect in the total synthesis of complex natural products.

For example, the relative stereochemistry between the hydroxyl group and the substituent at the 2-position of the oxolane ring can be controlled through various synthetic manipulations. This stereochemical information can then be transferred to the target natural product.

Scaffold for Diverse Chemical Library Generation

In the quest for new drug candidates and functional materials, the generation of chemical libraries containing a wide variety of structurally related compounds is paramount. This compound provides an excellent scaffold for the creation of such libraries. The two distinct functional groups, the alcohol and the ester, can be independently and selectively modified to introduce a diverse range of substituents.

This "diversity-oriented synthesis" approach allows for the rapid generation of a large number of analogs from a common core structure. For instance, the alcohol can be acylated, alkylated, or oxidized, while the ester can be subjected to amidation, reduction, or Grignard addition.

Table 2: Functional Group Transformations for Library Synthesis

Functional GroupReactionReagentsResulting Functionality
HydroxylAcylationAcid chlorides, AnhydridesEster
HydroxylAlkylationAlkyl halides, TriflatesEther
HydroxylOxidationPCC, Swern, DMPKetone
EsterAmidationAminesAmide
EsterReductionLiAlH4, DIBAL-HAlcohol
EsterGrignard ReactionGrignard reagentsTertiary Alcohol

Intermediate in Multi-Step Organic Transformations

Beyond its role as a starting material, this compound can also function as a key intermediate in longer, multi-step synthetic sequences. Its formation and subsequent transformation can be a crucial part of a larger synthetic strategy. For example, the addition of a methyl lithioacetate enolate to 2-tetrahydrofurancarboxaldehyde would yield the lithium salt of the corresponding β-hydroxy ester, which upon quenching would provide this compound. This intermediate could then be carried forward through various transformations of its hydroxyl or ester groups to access more complex targets.

Role in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies where a single reaction setup initiates a series of consecutive transformations, leading to a significant increase in molecular complexity in a single operation. The bifunctional nature of this compound makes it a potential substrate for such processes.

A hypothetical cascade reaction could be initiated by the activation of the hydroxyl group, followed by an intramolecular cyclization involving the ester moiety and a subsequent rearrangement of the tetrahydrofuran ring. While specific examples involving this exact molecule are not prevalent in the literature, the principles of cascade reaction design suggest its potential utility in this area.

Application in Materials Science Precursors (excluding polymer bulk properties or performance)

The unique combination of a cyclic ether and reactive functional groups in this compound suggests its potential as a precursor for advanced materials, beyond traditional polymers. For instance, the tetrahydrofuran ring can act as a coordinating ligand for metal ions, and the hydroxyl and ester groups can be used to anchor the molecule to surfaces or to other molecular components.

This could lead to the development of novel metal-organic frameworks (MOFs), self-assembled monolayers, or functionalized nanoparticles. The ability to precisely modify the peripheral functional groups would allow for the fine-tuning of the properties of the resulting materials.

Catalyst or Ligand Precursor Development

There is no available research to support the use of this compound as a precursor for catalysts or ligands. Scientific literature has not reported any instances of this compound being utilized in the synthesis of catalytic systems or as a foundational molecule for the development of new ligands in organic synthesis.

Due to the absence of research in this area, no data on reaction yields, enantiomeric excess, or catalyst performance involving this compound can be presented.

Synthesis and Investigation of Derivatives and Analogs of Methyl 2 Hydroxy 2 Oxolan 2 Yl Acetate

Modification of the Ester Moiety (e.g., different alkyl esters, amides, acids)

The ester group in methyl 2-hydroxy-2-(oxolan-2-yl)acetate is a prime site for modification to influence properties such as solubility, steric hindrance, and reactivity. Standard organic transformations can be employed to generate a diverse library of derivatives.

Synthesis of Different Alkyl Esters:

The methyl ester can be readily converted to other alkyl esters through transesterification. This typically involves refluxing the parent methyl ester in the desired alcohol (e.g., ethanol (B145695), isopropanol) in the presence of an acid or base catalyst. For instance, a procedure analogous to the synthesis of other acetate (B1210297) esters involves dissolving the corresponding carboxylic acid in an alcohol and adding a few drops of a strong acid like sulfuric acid, followed by refluxing the mixture. nih.gov This methodology can be adapted to produce a variety of alkyl esters of 2-hydroxy-2-(oxolan-2-yl)acetic acid.

Synthesis of the Carboxylic Acid:

The parent carboxylic acid, 2-hydroxy-2-(oxolan-2-yl)acetic acid, is a key intermediate for synthesizing other derivatives, including amides. It can be obtained through the hydrolysis of the methyl ester under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) followed by an acidic workup, is a common and effective method.

Synthesis of Amides:

The synthesis of amides from the corresponding carboxylic acid can be achieved through several well-established methods. One common approach involves activating the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of the desired amine. Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with an amine to form the amide.

Table 1: Representative Derivatives of the Ester Moiety

Derivative Name Structure Synthetic Method
Ethyl 2-hydroxy-2-(oxolan-2-yl)acetate Transesterification of the methyl ester with ethanol and an acid catalyst.
2-Hydroxy-2-(oxolan-2-yl)acetic acid Hydrolysis of the methyl ester with NaOH followed by acidification.
2-Hydroxy-N-phenyl-2-(oxolan-2-yl)acetamide Coupling of 2-hydroxy-2-(oxolan-2-yl)acetic acid with aniline (B41778) using a coupling agent.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group is a key functional handle for introducing a wide range of functionalities, which can significantly alter the molecule's polarity, hydrogen bonding capacity, and potential for further reactions.

Common derivatization reactions for hydroxyl groups include acylation, etherification, and oxidation.

Acylation:

The hydroxyl group can be readily acylated to form esters. A widely used method is reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. For example, acetylation using acetic anhydride can be performed to yield methyl 2-acetoxy-2-(oxolan-2-yl)acetate. The use of different solvents can influence the reaction's chemoselectivity, especially in more complex molecules. nih.gov

Etherification:

Formation of ethers from the hydroxyl group can be accomplished under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a classic method.

Oxidation:

Selective oxidation of the secondary alcohol to a ketone would yield methyl 2-oxo-2-(oxolan-2-yl)acetate. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation protocol are commonly used for this transformation.

Table 2: Examples of Hydroxyl Group Derivatization

Derivative Name Structure Reagent and Conditions
Methyl 2-acetoxy-2-(oxolan-2-yl)acetate Acetic anhydride, pyridine.
Methyl 2-methoxy-2-(oxolan-2-yl)acetate Sodium hydride followed by methyl iodide.
Methyl 2-oxo-2-(oxolan-2-yl)acetate Pyridinium chlorochromate (PCC) or Swern oxidation.

Functionalization of the Oxolane Ring (e.g., substituted oxolanes, spiro systems)

Synthesis of Substituted Oxolanes:

The synthesis of derivatives with substituents on the oxolane ring often starts from appropriately substituted precursors rather than direct functionalization of the pre-formed ring. For example, using a substituted 2-deoxy-D-ribose analog could lead to a correspondingly substituted (hydroxymethyl)oxolan-ol, which could then be elaborated to the target acetate derivative. nih.gov

Spiro Systems:

The creation of spirocyclic systems involving the oxolane ring is a more advanced modification. One potential strategy could involve the intramolecular cyclization of a precursor that has a reactive functional group tethered to the main chain, which can then attack a carbon atom on the oxolane ring.

Heterocyclic Analogs (e.g., oxetane (B1205548), tetrahydropyran (B127337) counterparts)

Replacing the oxolane ring with other heterocyclic systems is a powerful strategy to investigate the influence of ring size and the nature of the heteroatom on the molecule's properties.

Oxetane Analogs:

The synthesis of the corresponding oxetane analog, methyl 2-hydroxy-2-(oxetan-2-yl)acetate, would require a synthetic route starting from an oxetane-containing precursor. The smaller ring size of the oxetane would likely introduce significant ring strain, which could influence the molecule's conformation and reactivity.

Tetrahydropyran Analogs:

The tetrahydropyran analog, methyl 2-hydroxy-2-(tetrahydropyran-2-yl)acetate, would feature a six-membered heterocyclic ring. The synthesis could be approached by using a tetrahydropyran-based starting material. The conformational flexibility of the tetrahydropyran ring, which typically adopts a chair conformation, would be a key difference compared to the more planar oxolane ring.

Thiophene (B33073) Analogs:

Aromatic heterocyclic analogs, such as those containing a thiophene ring, have also been synthesized. For example, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a known compound. usp.org The synthesis of such compounds often involves different synthetic strategies, such as the reaction of a thiophene-based organometallic reagent with a suitable electrophile.

Table 3: Examples of Heterocyclic Analogs

Analog Name Structure Key Structural Difference
Methyl 2-hydroxy-2-(oxetan-2-yl)acetate Four-membered oxetane ring.
Methyl 2-hydroxy-2-(tetrahydropyran-2-yl)acetate Six-membered tetrahydropyran ring.
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate Two five-membered aromatic thiophene rings. usp.org

Impact of Structural Modifications on Chemical Properties and Reactivity

Each of the modifications described above is expected to have a pronounced effect on the chemical properties and reactivity of the parent molecule.

Ester Moiety Modification: Changing the alkyl group of the ester can affect its susceptibility to hydrolysis and its solubility in various solvents. Converting the ester to an amide introduces a hydrogen bond donor and changes the electronic properties of the carbonyl group, making it less reactive towards nucleophilic attack. The carboxylic acid derivative is more polar and can act as a proton donor.

Hydroxyl Group Derivatization: Acylation or etherification of the hydroxyl group removes its ability to act as a hydrogen bond donor and increases its lipophilicity. This can significantly alter intermolecular interactions. Oxidation of the alcohol to a ketone introduces a new electrophilic center, opening up possibilities for further reactions at that position.

Oxolane Ring Functionalization: The introduction of substituents on the oxolane ring can create steric hindrance around the reactive centers of the side chain. It can also influence the electronic environment of the ring oxygen, potentially affecting its coordinating ability.

Heterocyclic Analogs: Changing the heterocyclic ring has a fundamental impact on the geometry and electronic nature of the molecule. The ring strain in an oxetane analog would likely lead to increased reactivity. The different conformational preferences of a tetrahydropyran ring compared to an oxolane ring would alter the spatial arrangement of the side chain. Aromatic analogs, like the thiophene derivatives, introduce a flat, electron-rich system that can participate in π-stacking interactions.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

The unique combination of functional groups in methyl 2-hydroxy-2-(oxolan-2-yl)acetate suggests a variety of potential, yet unexplored, reactivity patterns. The interplay between the hydroxyl group, the ester, and the adjacent oxolane ring could lead to novel intramolecular transformations.

Future investigations could focus on:

Intramolecular Cyclizations: The proximity of the hydroxyl group to the ester functionality could facilitate lactonization under specific conditions, potentially leading to bicyclic structures. The influence of the oxolane ring's stereochemistry on the feasibility and stereochemical outcome of such reactions would be a key area of study.

Ring-Opening Reactions: The oxolane ring, an ether, is generally stable but can be opened under acidic conditions or with specific reagents. researchgate.net Research could explore selective ring-opening reactions that are directed or influenced by the adjacent hydroxyacetate moiety, potentially yielding highly functionalized linear molecules that are not easily accessible through other means.

Oxidative and Reductive Transformations: The secondary alcohol can be oxidized to a ketone, yielding methyl 2-oxo-2-(oxolan-2-yl)acetate, a potentially valuable α-keto ester for further transformations like in Minisci-type acylations or decarboxylative couplings. researchgate.net Conversely, reduction of the ester could lead to a diol, a versatile building block. The selective reduction of the ester in the presence of the oxolane ring, or vice-versa, would be a valuable pursuit.

Development of More Efficient and Selective Synthetic Methods

As a chiral molecule, the development of enantioselective and diastereoselective synthetic routes to this compound is of paramount importance. While specific methods for this target are not established, several strategies from related syntheses could be adapted and optimized.

Potential synthetic strategies to explore include:

From Chiral Pool Sugars: A plausible starting material is 2-deoxy-D-ribose, which contains the core oxolane structure. wikipedia.org A multi-step synthesis involving protection-deprotection strategies and C-C bond formation at the anomeric position could be a viable, stereocontrolled route.

Asymmetric Aldol-type Reactions: A reaction between a suitable oxolane-based aldehyde and a glyoxylate (B1226380) derivative, using modern organocatalytic or metal-catalyzed asymmetric aldol (B89426) methodologies, could provide a direct and efficient route to the desired α-hydroxy ester framework.

Matteson Homologation: Stereoselective syntheses of highly substituted tetrahydrofurans have been achieved using Matteson homologation strategies. nih.govresearchgate.net This powerful C-C bond-forming reaction could be adapted to build the target molecule with high stereochemical control.

Oxidative Cyclization of Dienes: The oxidative cyclization of 1,5-dienes is a known method for creating hydroxylated tetrahydrofuran (B95107) derivatives and could be explored for the synthesis of precursors to the target compound. nih.gov

Table 1: Hypothetical Comparison of Potential Synthetic Routes

Synthetic Strategy Potential Starting Materials Projected Advantages Projected Challenges
Chiral Pool Synthesis 2-deoxy-D-ribose High stereocontrol Multiple steps, protection/deprotection required
Asymmetric Aldol Oxolane-2-carbaldehyde, Methyl glyoxylate Potentially high enantioselectivity, convergent Catalyst development, diastereoselectivity control
Matteson Homologation Dichloromethylboronic esters High diastereoselectivity Multi-step, requires specialized reagents
Oxidative Cyclization Substituted 1,5-dienes Access to functionalized THF core Stoichiometric oxidants, catalyst development

Exploration of Advanced Catalytic Applications

The structural features of this compound suggest its potential as a precursor to novel catalysts or as a substrate in advanced catalytic reactions.

Hydrogenation to Diols: The catalytic hydrogenation of esters to alcohols is a fundamental transformation in organic chemistry. nih.govacs.orgacs.orggoogle.com Developing selective catalysts for the hydrogenation of the ester group in this compound would yield 1-(oxolan-2-yl)ethane-1,2-diol, a chiral diol that could be a valuable building block or a ligand for metal catalysis.

Precursor to Novel Ligands: The inherent chirality and multiple coordination sites (hydroxyl, ester carbonyl, and ether oxygen) make this molecule an attractive starting point for the synthesis of novel chiral ligands for asymmetric catalysis. nih.govresearchgate.netmdpi.com Modification of the ester and hydroxyl groups could lead to a new class of P,N, O,O, or other multidentate ligands.

Integration with Flow Chemistry and Automation Technologies

The synthesis of complex molecules like this compound could greatly benefit from modern manufacturing technologies. Integrating its synthesis into a continuous flow system could offer significant advantages over traditional batch processing. scielo.brscielo.br

Improved Safety and Efficiency: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. researchgate.netrsc.org The small reaction volumes at any given time enhance safety, especially when dealing with potentially energetic intermediates or exothermic reactions.

Scalability: Scaling up a reaction in a flow system often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which can be more straightforward than scaling up batch reactors. scielo.br

Multi-step Synthesis: An automated, multi-step flow synthesis could be designed, where the crude product from one step is directly fed into the next reactor for the subsequent transformation, minimizing manual handling and purification steps. rsc.orgresearchgate.net

Deepening Understanding of Stereoelectronic Effects and Conformational Dynamics

Anomeric Effects: The oxolane ring, particularly with a substituent at the C2 position adjacent to the ring oxygen, is subject to stereoelectronic effects similar to the anomeric effect in carbohydrates. acs.orge-bookshelf.de These effects dictate the preferred conformation of the substituent and can significantly influence the molecule's reactivity. wikipedia.orgresearchgate.net Computational studies and detailed NMR analysis could be employed to understand the conformational preferences of this compound.

Conformational Analysis: The tetrahydrofuran ring is not planar but exists in various puckered conformations, such as the envelope and twist forms. The substituents on the ring will influence the equilibrium between these conformers. nih.gov Understanding these conformational dynamics is crucial as they can impact the accessibility of reaction sites and the stereochemical outcome of reactions. rsc.org

Table 2: Projected Impact of Stereoelectronic Effects on Molecular Properties

Effect Structural Feature Predicted Influence Potential Research Method
Anomeric/Gauche Effect C-O bond orientations within the oxolane ring Stabilizes specific conformations, influences bond lengths and reactivity DFT Calculations, NMR Spectroscopy
Intramolecular H-Bonding Hydroxyl group and ether/ester oxygen Restricts conformational freedom, influences IR spectra and reactivity FT-IR Spectroscopy, Computational Modeling
Dipole-Dipole Interactions Ester and hydroxyl groups Affects overall molecular polarity and conformational preference Dipole Moment Measurement, Molecular Mechanics

Potential as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Given its inherent and well-defined chirality, this compound and its derivatives are promising candidates for this role.

Design of Novel Auxiliaries: The molecule could be chemically modified, for instance, by converting the ester to an amide, to create a new class of chiral auxiliaries. The oxolane ring could provide a rigid and well-defined chiral environment to bias the approach of reagents to a tethered substrate. The effectiveness of such an auxiliary would need to be tested in classic asymmetric reactions like aldol additions or alkylations. umanitoba.caresearchgate.net

Development of Chiral Ligands: As mentioned previously, the molecule is a precursor to potential chiral ligands. The diol obtained from its reduction, for example, could be converted into a chiral phosphine (B1218219) or amine ligand. Such ligands are crucial for transition-metal-catalyzed asymmetric reactions, which are fundamental to modern pharmaceutical and fine chemical synthesis. wiley.commdpi.comnih.gov The performance of these new ligands would be evaluated in benchmark reactions like asymmetric hydrogenation or allylic alkylation.

Q & A

Basic: What are the optimal synthetic routes for methyl 2-hydroxy-2-(oxolan-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Esterification : React 2-hydroxy-2-(oxolan-2-yl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .

Purification : Use column chromatography (e.g., Cyclohexyl-β or Chiralpak IA columns) to isolate stereoisomers, as described for structurally related acetates .

Optimization : Adjust reaction stoichiometry (e.g., molar ratio of alcohol to acid) and temperature (typically 60–80°C) to maximize yield. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Key Characterization : Post-synthesis, confirm purity via GC (e.g., CP-Chirasil-Dex CB column) and structure via 1H NMR^{1}\text{H NMR} (e.g., δ 3.7 ppm for methoxy group) and IR (C=O stretch ~1740 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Chromatography :

  • GC : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers, noting retention times (tR) for comparison with standards .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment .

Spectroscopy :

  • NMR : Assign stereochemistry via 13C NMR^{13}\text{C NMR} (e.g., oxolane ring carbons at δ 25–35 ppm) and 1H NMR^{1}\text{H NMR} coupling constants (e.g., J = 4–6 Hz for adjacent protons) .
  • IR : Identify hydroxyl (broad ~3400 cm⁻¹) and ester (sharp ~1740 cm⁻¹) functional groups .

Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ for C₈H₁₂O₅: 212.0685) and fragmentation patterns .

Advanced: How can stereochemical challenges in synthesizing this compound be addressed?

Methodological Answer:

Chiral Resolution :

  • Employ preparative chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to separate enantiomers .
  • Compare optical rotation ([α]D²⁶) with literature values for configuration assignment (e.g., R vs. S forms) .

Stereoselective Synthesis :

  • Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to favor desired stereoisomers.
  • Monitor diastereomeric excess (de) via 19F NMR^{19}\text{F NMR} if fluorinated analogs are synthesized (e.g., trifluorophenyl derivatives) .

Troubleshooting : If racemization occurs, lower reaction temperature (<50°C) or use non-polar solvents to stabilize intermediates .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

Impurity Analysis :

  • Perform LC-MS to detect byproducts (e.g., unreacted starting material or hydrolysis products).
  • Compare retention times and fragmentation patterns with synthetic intermediates .

Structural Confirmation :

  • Use X-ray crystallography (via SHELX refinement) to resolve ambiguous stereochemistry or bond connectivity .
  • Cross-validate 1H-13C HSQC^{1}\text{H-}^{13}\text{C HSQC} NMR to assign overlapping signals .

Reaction Monitoring :

  • Track reaction kinetics via in-situ FTIR to identify side reactions (e.g., ester hydrolysis under acidic conditions) .

Advanced: What computational methods support the study of this compound’s reactivity?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity in nucleophilic attacks (e.g., ester hydrolysis) .
  • Calculate thermodynamic parameters (ΔG‡) for reaction pathways using Gaussian or ORCA software .

Molecular Dynamics :

  • Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction intermediates with GROMACS .

Docking Studies :

  • Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide derivatization for bioactivity studies .

Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

Chromatographic Purity :

  • Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection .

Elemental Analysis :

  • Confirm C, H, O content within ±0.3% of theoretical values (e.g., C₈H₁₂O₅: C 45.28%, H 5.70%) .

Thermal Analysis :

  • Use DSC to verify melting point consistency (e.g., absence of eutectic peaks indicates purity) .

Advanced: What strategies mitigate degradation during storage of this compound?

Methodological Answer:

Stability Studies :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis products .

Storage Conditions :

  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photolysis .

Stabilizers :

  • Add antioxidants (e.g., BHT at 0.01% w/w) if free-radical degradation is observed via ESR spectroscopy .

Advanced: How can this compound be functionalized for novel applications?

Methodological Answer:

Ester Modification :

  • Transesterify with bulky alcohols (e.g., tert-butanol) under Mitsunobu conditions to enhance stereochemical control .

Oxolane Ring Functionalization :

  • Introduce halogens (e.g., Br₂ in CCl₄) or epoxidize the oxolane ring for subsequent ring-opening reactions .

Biological Probes :

  • Conjugate with fluorescent tags (e.g., dansyl chloride) via hydroxyl group acylation for cellular uptake studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.